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Compound of Interest

[2-Amino-1-(2-
Compound Name:
Chlorophenyl)Ethyl]Dimethylamine

Cat. No.: B113029

An In-depth Technical Guide to [2-Amino-1-(2-
Chlorophenyl)Ethyl]Dimethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

[2-Amino-1-(2-Chlorophenyl)Ethyl]Dimethylamine, also known by its IUPAC name 1-(2-
Chlorophenyl)-N%,N*-dimethylethane-1,2-diamine, is a substituted phenethylamine derivative.
Compounds within this class are recognized for their diverse pharmacological activities,
primarily through the modulation of monoamine neurotransmitter systems. This guide provides
a comprehensive overview of the chemical properties, structure, and potential biological
activities of this compound, based on available data. It is intended to serve as a foundational
resource for researchers in medicinal chemistry, pharmacology, and drug development.

Chemical Properties and Structure

The fundamental chemical and structural identifiers for [2-Amino-1-(2-
Chlorophenyl)Ethyl]Dimethylamine are summarized below.

Identifiers and General Properties

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b113029?utm_src=pdf-interest
https://www.benchchem.com/product/b113029?utm_src=pdf-body
https://www.benchchem.com/product/b113029?utm_src=pdf-body
https://www.benchchem.com/product/b113029?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b113029?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Reference

1-(2-Chlorophenyl)-N%,N2-
IUPAC Name ) o N/A
dimethylethane-1,2-diamine

CAS Number 791601-04-2 [1][2]
Molecular Formula C10H15CINz2 [11[2]
Molecular Weight 198.69 g/mol [2]
Canonical SMILES CN(C)C(CN)C1=CC=CC=C1CI [2]
InChl Key N/A N/A

Physicochemical Properties

Experimental data on the physicochemical properties of this specific compound are limited. The
following table includes computed data from publicly available chemical databases.

Property Value (Predicted) Reference
logP 1.9014 [2]
Topological Polar Surface Area

(TPSA) 29.26 A2 [2]
Hydrogen Bond Donors 1 [2]
Hydrogen Bond Acceptors 2 [2]
Rotatable Bonds 3 [2]

Melting Point Not available

Boiling Point Not available

Solubility Not available

Spectroscopic Data
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Detailed experimental spectroscopic data (*H-NMR, 3C-NMR, IR, Mass Spectrometry) for [2-
Amino-1-(2-Chlorophenyl)Ethyl]Dimethylamine are not readily available in the public
domain. However, analysis of similar substituted phenethylamine structures can provide an
indication of the expected spectral characteristics.

1H-NMR: Expected signals would include resonances for the aromatic protons on the
chlorophenyl ring, the methine and methylene protons of the ethyl chain, and the protons of
the dimethylamino and amino groups.

e 1BC-NMR: Signals corresponding to the carbons of the chlorophenyl ring, the ethyl backbone,
and the dimethylamino group would be anticipated.

» IR Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine, C-
H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-
N stretching would be expected.

e Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak
corresponding to the molecular weight of the compound, along with fragmentation patterns
characteristic of phenethylamine derivatives, such as cleavage of the C-C bond alpha to the
amino groups.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of [2-Amino-1-(2-
Chlorophenyl)Ethyl]Dimethylamine is not publicly available. However, a plausible synthetic
route can be proposed based on general methods for the synthesis of N,N-dialkylated
diamines.

Proposed Synthesis Workflow

The following diagram illustrates a potential synthetic pathway starting from 2-
chlorobenzaldehyde. This proposed workflow is for illustrative purposes and would require
optimization.
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Proposed Synthesis of [2-Amino-1-(2-Chlorophenyl)Ethyl]Dimethylamine

2-Chlorobenzaldehyde Nitroethane

\inry Reacti;r/

1-(2-Chlorophenyl)-2-nitroethanol

ehydration

1-(2-Chlorophenyl)-2-nitroethene

Reduction (e.g., LiAIH4)

1-(2-Chlorophenyl)ethan-1,2-diamine

Reductive Amination (e.g., Formaldehyde, NaBH3CN)

[2-Amino-1-(2-Chlorophenyl)Ethyl]Dimethylamine

Click to download full resolution via product page
Caption: A potential multi-step synthesis route.
Methodology:

* Henry Reaction: 2-Chlorobenzaldehyde is reacted with nitroethane in the presence of a base
to yield 1-(2-chlorophenyl)-2-nitroethanol.

¢ Dehydration: The resulting nitroalcohol is dehydrated to form 1-(2-chlorophenyl)-2-
nitroethene.
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e Reduction: The nitroethene is then reduced, for example using a strong reducing agent like
lithium aluminum hydride (LiAIH4), to afford the corresponding diamine, 1-(2-
chlorophenyl)ethan-1,2-diamine.

e Reductive Amination: The primary amine is selectively dimethylated via reductive amination
using formaldehyde and a reducing agent such as sodium cyanoborohydride (NaBHsCN) to
yield the final product, [2-Amino-1-(2-Chlorophenyl)Ethyl]Dimethylamine.

Note: This is a theoretical protocol and requires experimental validation and optimization of
reaction conditions, purification, and analytical characterization.

Potential Sighaling Pathways and Biological Activity

Specific pharmacological studies on [2-Amino-1-(2-Chlorophenyl)Ethyl]Dimethylamine are
not available in the current literature. However, based on its structural similarity to other
substituted phenethylamines, its potential biological activities can be inferred.

Substituted phenethylamines are known to interact with various components of the
monoaminergic neurotransmitter systems.[1] The primary mechanisms of action for many
compounds in this class involve interactions with monoamine transporters (for dopamine,
norepinephrine, and serotonin) and receptors.[1]

Inferred Mechanism of Action

The diagram below illustrates the potential interactions of a substituted phenethylamine with a
monoaminergic synapse, which could be applicable to the target compound.
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Potential Monoaminergic Synapse Interactions

[2-Amino-1-(2-Chlorophenyl)Ethyl]Dimethylamine
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Caption: Inferred interactions with monoaminergic systems.

Potential Biological Effects:

+ Monoamine Transporter Inhibition/Reversal: The compound may act as an inhibitor or a
releasing agent at the dopamine transporter (DAT), norepinephrine transporter (NET), and/or

6/8 Tech Support

© 2025 BenchChem. All rights reserved.


https://www.benchchem.com/product/b113029?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b113029?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

serotonin transporter (SERT), leading to increased extracellular concentrations of these
neurotransmitters.

o Receptor Binding: It could directly bind to and act as an agonist or antagonist at various
postsynaptic receptors, such as serotonin (e.g., 5-HT2a) or dopamine (e.g., D2) receptors.

e Enzyme Inhibition: It might inhibit enzymes involved in monoamine metabolism, such as
monoamine oxidase (MAO), further increasing neurotransmitter levels.[3]

The specific profile of transporter and receptor interactions would determine its overall
pharmacological effects, which could range from stimulant to psychedelic or entactogenic
properties.

Conclusion

[2-Amino-1-(2-Chlorophenyl)Ethyl]Dimethylamine is a chemical entity with potential for
further investigation in the field of neuropharmacology. This guide has consolidated the
available information on its chemical structure and properties. However, a significant lack of
experimental data, including physicochemical properties, detailed spectroscopic analysis, a
validated synthesis protocol, and pharmacological profiling, highlights the need for further
research to fully characterize this compound and its potential applications. Researchers are
encouraged to use this guide as a starting point for their investigations, with the understanding
that experimental validation of the theoretical information presented is crucial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Chemical properties and structure of [2-Amino-1-(2-
Chlorophenyl)Ethyl]Dimethylamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b113029#chemical-properties-and-structure-of-2-
amino-1-2-chlorophenyl-ethyl-dimethylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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